molecular formula C10H11N3O3 B14191331 1-(2-Methoxyethyl)-5-nitro-1H-benzimidazole CAS No. 850734-90-6

1-(2-Methoxyethyl)-5-nitro-1H-benzimidazole

Cat. No.: B14191331
CAS No.: 850734-90-6
M. Wt: 221.21 g/mol
InChI Key: ZCDGZECQLRBISK-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-5-nitro-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals. This particular compound features a methoxyethyl group and a nitro group attached to the benzimidazole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-5-nitro-1H-benzimidazole typically involves the nitration of 1-(2-Methoxyethyl)-1H-benzimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the 5-nitro derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method can enhance the yield and purity of the product while minimizing the formation of by-products. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-5-nitro-1H-benzimidazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base or catalyst.

Major Products Formed:

    Reduction: 1-(2-Aminoethyl)-5-nitro-1H-benzimidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyethyl)-5-nitro-1H-benzimidazole has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-5-nitro-1H-benzimidazole and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The methoxyethyl group can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

    1-(2-Methoxyethyl)-1H-benzimidazole: Lacks the nitro group, which can significantly alter its biological activity.

    5-Nitro-1H-benzimidazole: Lacks the methoxyethyl group, affecting its solubility and bioavailability.

    1-(2-Methoxyethyl)-5-amino-1H-benzimidazole: The amino group can provide different biological activities compared to the nitro group.

Uniqueness: 1-(2-Methoxyethyl)-5-nitro-1H-benzimidazole is unique due to the presence of both the methoxyethyl and nitro groups, which can synergistically enhance its chemical reactivity and biological activity

Properties

CAS No.

850734-90-6

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

1-(2-methoxyethyl)-5-nitrobenzimidazole

InChI

InChI=1S/C10H11N3O3/c1-16-5-4-12-7-11-9-6-8(13(14)15)2-3-10(9)12/h2-3,6-7H,4-5H2,1H3

InChI Key

ZCDGZECQLRBISK-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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